

Application Notes & Protocols: HPLC Analysis of Sophoraflavanone I

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Compound of Interest		
Compound Name:	Sophoraflavanone I	
Cat. No.:	B15139084	Get Quote

These application notes provide a comprehensive guide for the quantitative analysis of **Sophoraflavanone I** in various samples, particularly from plant extracts of the Sophora species. The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Sophoraflavanone I is a prenylated flavanone found in plants of the Sophora genus, which are widely used in traditional medicine. Accurate and reliable quantitative analysis of this compound is crucial for quality control, pharmacokinetic studies, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a precise and sensitive technique for the determination of **Sophoraflavanone I**.[1] This document outlines a detailed Reversed-Phase HPLC (RP-HPLC) method, including sample preparation, chromatographic conditions, and method validation parameters.

Principle of the Method

The method utilizes RP-HPLC with a C18 column to separate **Sophoraflavanone I** from other components in the sample matrix.[2] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of an organic solvent (acetonitrile or methanol) and acidified water is employed to achieve optimal separation.[1][3] Detection is performed using a Diode-Array Detector (DAD) or a UV detector at a wavelength corresponding to the maximum absorbance



of **Sophoraflavanone I**. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Materials and Reagents

- Solvents: HPLC grade acetonitrile, methanol, and water.[4]
- Acids: Formic acid or trifluoroacetic acid (TFA), analytical grade.
- Reference Standard: Sophoraflavanone I (purity ≥ 98%).
- Extraction Solvents: 70% ethanol or methanol, analytical grade.
- Filters: 0.22 μm or 0.45 μm syringe filters.

Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a DAD or UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.
- Mobile Phase:
 - A: 0.1% Formic acid in water.
 - B: Acetonitrile.
- Elution Mode: Gradient elution (a representative gradient is provided in the protocol).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: Determined by measuring the UV spectrum of the Sophoraflavanone I standard. A common wavelength for flavonoids is around 280-370 nm.
 For initial analysis, monitoring at 295 nm is a reasonable starting point.



• Injection Volume: 10 μL.

Experimental Protocols

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sophoraflavanone I reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.
- Grinding: Grind the dried plant material (e.g., roots of Sophora flavescens) into a fine powder.
- Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of 70% ethanol.
- Reflux Extraction: Perform reflux extraction for 2 hours. Repeat the extraction process once more with a fresh portion of solvent.
- Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.
- Final Sample Solution: Redissolve the concentrated extract in methanol to a final concentration of approximately 1 mg/mL.
- Filtration: Filter the final sample solution through a 0.22 μm syringe filter prior to HPLC injection.
- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject 10 μL of the standard solutions and the sample solutions into the HPLC system.
- Data Acquisition: Record the chromatograms and integrate the peak areas.



Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

- Linearity: Analyze a series of at least five concentrations of Sophoraflavanone I. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
- Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
- Accuracy: Determine the accuracy by performing recovery studies. This can be done by spiking a known amount of **Sophoraflavanone I** into a sample matrix. The recovery should be within 95-105%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.
- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be confirmed by comparing the chromatograms of the sample with and without the standard and by checking for peak purity using a DAD.

Data Presentation

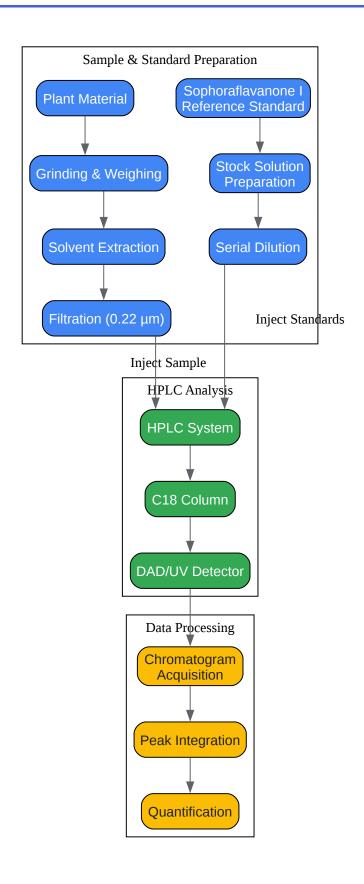
The following table summarizes typical parameters for an HPLC method for the analysis of flavonoids, which can be adapted and optimized for **Sophoraflavanone I**.



Parameter	Typical Value / Range	Reference(s)
Chromatographic Conditions		
Column	– C18, 250 mm x 4.6 mm, 5 μm	
Mobile Phase A	0.1% Formic Acid in Water	_
Mobile Phase B	Acetonitrile	_
Flow Rate	1.0 mL/min	_
Column Temperature	35°C	_
Detection Wavelength	~295 nm (to be optimized)	-
Injection Volume	10 μL	
Method Validation		_
Linearity (r²)	≥ 0.999	
Precision (%RSD)	≤ 2%	_
Accuracy (% Recovery)	95 - 105%	_
LOD	0.006–0.964 μg/mL (range for similar flavonoids)	_
LOQ	0.020–2.922 μg/mL (range for similar flavonoids)	_

Visualizations

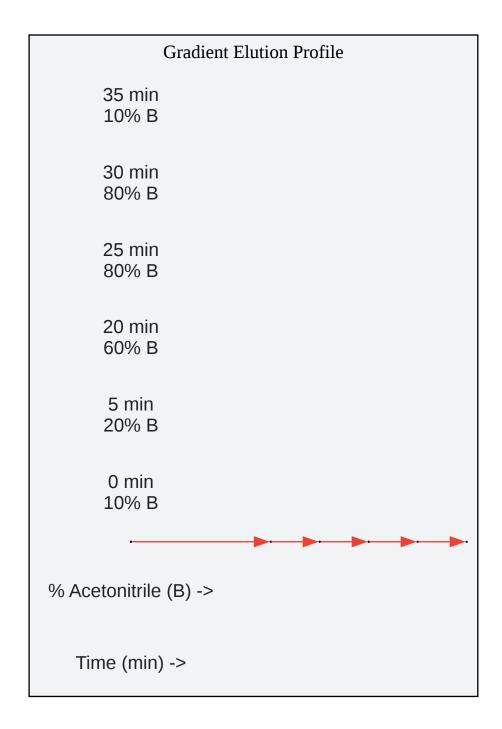




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Caption: Workflow for the HPLC analysis of **Sophoraflavanone I**.





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Caption: Representative gradient elution profile for flavonoid separation.

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